(2E)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
Uniqueness
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is unique due to its combination of functional groups and potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H21N3O4S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(E)-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C26H21N3O4S/c1-17-10-12-20(13-11-17)34(31,32)21(16-27)15-22-25(33-23-8-6-7-18(2)19(23)3)28-24-9-4-5-14-29(24)26(22)30/h4-15H,1-3H3/b21-15+ |
InChI Key |
GEBTXFQSXLMAOZ-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4C)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4C)C)C#N |
Origin of Product |
United States |
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